molecular formula C25H22N4O B5122173 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline

4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline

Cat. No. B5122173
M. Wt: 394.5 g/mol
InChI Key: OHTNWPISKWQXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline, also known as PIPER, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a member of the quinoline family of compounds, which are known for their diverse biological activities. PIPER has been shown to have a range of interesting properties, including anti-inflammatory, antitumor, and antiviral activities. In

Mechanism of Action

The mechanism of action of 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of immune and inflammatory responses.
Biochemical and physiological effects:
This compound has a range of biochemical and physiological effects, depending on its concentration and the specific cell type or tissue being studied. In general, this compound has been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor activity. Finally, this compound has been shown to inhibit the replication of certain viruses, which may be due to its ability to interfere with viral entry or replication.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline in lab experiments is that it has been extensively studied and characterized, so there is a wealth of information available on its properties and potential applications. Additionally, this compound has been shown to have a range of interesting biological activities, which makes it a promising candidate for further research. However, there are also some limitations to using this compound in lab experiments. For example, it may be difficult to obtain sufficient quantities of this compound for certain experiments, and its solubility and stability may be an issue in some experimental systems.

Future Directions

There are many potential future directions for research on 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline. One area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound may have potential as a cancer therapeutic, either alone or in combination with other drugs. Finally, further research is needed to fully understand the mechanism of action of this compound and to identify other potential therapeutic applications for this compound.

Synthesis Methods

The synthesis of 4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline involves the reaction of 4-chloro-2-(3-pyridinyl)quinoline with phenylpiperazine in the presence of a base. The resulting product is then purified and characterized using a variety of analytical techniques, including NMR spectroscopy and mass spectrometry.

Scientific Research Applications

4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)quinoline has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been shown to have antitumor activity, making it a potential candidate for the treatment of cancer. Furthermore, this compound has been shown to have antiviral activity against a range of viruses, including HIV-1 and hepatitis C virus.

properties

IUPAC Name

(4-phenylpiperazin-1-yl)-(2-pyridin-3-ylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O/c30-25(29-15-13-28(14-16-29)20-8-2-1-3-9-20)22-17-24(19-7-6-12-26-18-19)27-23-11-5-4-10-21(22)23/h1-12,17-18H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTNWPISKWQXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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